3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can be approached through various methods. One common method involves the reaction of 3-chlorobenzoyl chloride with 3-(1H-tetrazol-1-yl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and mild reaction conditions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor binding. The compound may inhibit enzymes by binding to their active sites or by interfering with substrate binding. Additionally, the presence of the chloro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
- 3-chloro-N-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}benzamide
- N-(3-(5-巯基-1H-四唑-1-基)苯基)苯甲酰胺
Uniqueness
3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both a chloro group and a tetrazole ring, which confer distinct chemical and biological properties. The chloro group enhances the compound’s reactivity and lipophilicity, while the tetrazole ring provides a versatile scaffold for interactions with biological targets. This combination makes the compound a valuable tool in medicinal chemistry and drug discovery .
Properties
CAS No. |
883294-08-4 |
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Molecular Formula |
C14H10ClN5O |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
3-chloro-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10ClN5O/c15-11-4-1-3-10(7-11)14(21)17-12-5-2-6-13(8-12)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
DQNWWOOFWVFKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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